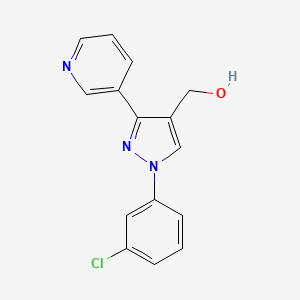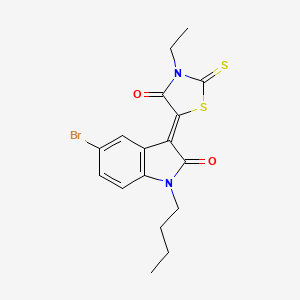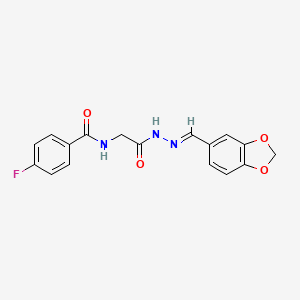
(3-(2,4-Dichlorophenyl)-1-(o-tolyl)-1H-pyrazol-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(2,4-Dichlorophenyl)-1-(o-tolyl)-1H-pyrazol-4-yl)methanol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a dichlorophenyl group, a tolyl group, and a methanol group attached to the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2,4-Dichlorophenyl)-1-(o-tolyl)-1H-pyrazol-4-yl)methanol typically involves the reaction of 2,4-dichlorophenylhydrazine with o-tolualdehyde under acidic or basic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the reduction of the carbonyl group to form the methanol derivative. The reaction conditions may vary, but common reagents include hydrazine derivatives, aldehydes, and reducing agents such as sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways as described above. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Catalysts and automated processes may also be employed to enhance efficiency.
化学反应分析
Types of Reactions
(3-(2,4-Dichlorophenyl)-1-(o-tolyl)-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The dichlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atoms on the dichlorophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide, ammonia, or alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methanol group would yield an aldehyde or carboxylic acid, while substitution of the chlorine atoms could yield a variety of substituted derivatives.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its biological activity can be studied to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It may have potential as a drug candidate for the treatment of various diseases, depending on its biological activity and pharmacological properties.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (3-(2,4-Dichlorophenyl)-1-(o-tolyl)-1H-pyrazol-4-yl)methanol would depend on its specific interactions with molecular targets. Potential molecular targets could include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
(3-(2,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol: Similar structure but with a phenyl group instead of a tolyl group.
(3-(2,4-Dichlorophenyl)-1-(p-tolyl)-1H-pyrazol-4-yl)methanol: Similar structure but with a p-tolyl group instead of an o-tolyl group.
(3-(2,4-Dichlorophenyl)-1-(m-tolyl)-1H-pyrazol-4-yl)methanol: Similar structure but with an m-tolyl group instead of an o-tolyl group.
Uniqueness
The uniqueness of (3-(2,4-Dichlorophenyl)-1-(o-tolyl)-1H-pyrazol-4-yl)methanol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity
属性
CAS 编号 |
618441-84-2 |
|---|---|
分子式 |
C17H14Cl2N2O |
分子量 |
333.2 g/mol |
IUPAC 名称 |
[3-(2,4-dichlorophenyl)-1-(2-methylphenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C17H14Cl2N2O/c1-11-4-2-3-5-16(11)21-9-12(10-22)17(20-21)14-7-6-13(18)8-15(14)19/h2-9,22H,10H2,1H3 |
InChI 键 |
CTZAHCCIXVXQFQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1N2C=C(C(=N2)C3=C(C=C(C=C3)Cl)Cl)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-isopropylphenyl)acetamide](/img/structure/B12024641.png)



![N-(2-Bromo-4,6-difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12024678.png)
![N-(3-Bromophenyl)-2-[(3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide](/img/structure/B12024689.png)
![N-(2,6-dibromo-4-methylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12024691.png)
![3-Ethyl-2-((4-fluorobenzyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12024692.png)
![Ethyl 4-{[2-{[4-(ethoxycarbonyl)anilino]carbonyl}-3-(3-phenoxyphenyl)acryloyl]amino}benzoate](/img/structure/B12024699.png)
![5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12024701.png)


